1-Aminononadecane
Overview
Description
Synthesis Analysis
The synthesis of long-chain amino compounds involves strategic chemical reactions that ensure the introduction of the amino group at the desired position of the carbon chain. Techniques such as nucleophilic substitution reactions and catalytic synthesis have been explored for the efficient synthesis of amino acid derivatives and structurally related compounds. For example, the catalytic synthesis of Münchnones offers a route to prepare amino acid derivatives through a one-pot coupling process, highlighting the versatility of catalysis in synthesizing complex molecules (Dhawan, Dghaym, & Arndtsen, 2003).
Molecular Structure Analysis
The molecular structure of amino compounds plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds have utilized X-ray diffraction, NMR spectroscopy, and theoretical calculations to understand their structural features. For instance, the structural study of cyclobutane amino acid derivatives revealed the presence of strong intramolecular hydrogen bonds, influencing the molecule's rigidity and conformational preferences (Izquierdo et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving amino compounds are diverse, ranging from their participation in coupling reactions to their ability to undergo transformations leading to new molecular entities. The reactivity of amino groups with o-quinones, for example, demonstrates the potential for forming complex products with varied chemical properties. Such reactions are essential for understanding the chemical versatility of amino compounds (Pierpoint, 1969).
Physical Properties Analysis
The physical properties of long-chain amino compounds, such as 1-Aminononadecane, including their solubility, melting points, and boiling points, are influenced by their molecular structure. These properties are crucial for determining their suitability in various applications, from material science to pharmaceutical formulations. Research on related compounds provides insights into how structural variations impact physical properties.
Chemical Properties Analysis
The chemical properties of amino compounds, including their acidity/basicity, reactivity, and stability, are determined by their molecular structure and the presence of functional groups. The study of amino acid conjugates and their chiral organization sheds light on how the incorporation of amino groups into molecules influences their chemical behavior and interactions with other substances (Chowdhury et al., 2005).
Scientific Research Applications
Oligonucleotide Synthesis : A study by Grajkowski et al. (2001) discussed a novel deoxyribonucleoside phosphoramidite used in solid-phase synthesis of oligonucleotides, which may have implications for the application of similar compounds like 1-Aminononadecane in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).
Hormonal Control in Meiosis : Research by Guerrier and Dorée (1975) on the hormonal effector 1-methyladenine in starfish oocytes hints at the potential role of related amines, such as 1-Aminononadecane, in cellular and molecular biology (Guerrier & Dorée, 1975).
Role in Antioxidant Defense and Cancer Therapy : A study on human NAD(P)H:quinone oxidoreductase and its implications in cancer therapy by Lienhart et al. (2014) suggests that compounds like 1-Aminononadecane might be relevant in the context of enzymatic function and pharmacology (Lienhart et al., 2014).
Agricultural Applications : Teixeira et al. (2018) explored the use of amino acids in improving nitrogen metabolism and productivity in soybean crops, indicating possible agricultural applications for 1-Aminononadecane or similar compounds (Teixeira et al., 2018).
Bioinformatics and Peptide Research : Studies like those by Wan, Wang, and Lee (2020) involve the use of amino acid sequences in identifying anticancer peptides, suggesting a potential application area for 1-Aminononadecane in peptide research (Wan, Wang, & Lee, 2020).
properties
IUPAC Name |
nonadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAMEDPXUAWNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867438 | |
Record name | Nonadecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminononadecane | |
CAS RN |
14130-05-3, 68037-92-3 | |
Record name | 1-Aminononadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, C16-22-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, C16-22-alkyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amines, C16-22-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Aminononadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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